molecular formula C20H24N4O2 B2657174 2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-79-5

2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2657174
CAS No.: 946202-79-5
M. Wt: 352.438
InChI Key: CSSOAFINMPTMBM-UHFFFAOYSA-N
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Description

The compound contains a 3,5-dimethylpiperidine moiety, which is a type of piperidine with two methyl groups at the 3rd and 5th positions . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 3,5-dimethylpiperidine is well established . It’s a cyclic compound with a six-membered ring, which includes one nitrogen atom and five carbon atoms . The specific compound you mentioned would have a more complex structure due to the additional functional groups.


Physical and Chemical Properties Analysis

3,5-Dimethylpiperidine is a colorless liquid . It has a molecular weight of 113.2007 . Its solubility in water is low, but it is soluble in most organic solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound is involved in advanced organic synthesis processes. For instance, a study highlights the use of Rh(III)-catalyzed imidoyl C-H activation for synthesizing pyrido[1,2-a]pyrimidin-4-ones, a class of compounds to which our compound of interest belongs. This method allows for a broad range of functional groups to be incorporated into the heterocyclic products, demonstrating the compound's utility in diversifying heterocyclic chemistries (Hoang, Zoll, & Ellman, 2019).

Antibacterial Applications

Another significant application is in the field of antibacterial research. Derivatives of pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies indicate that certain structural modifications can enhance antibacterial efficacy, suggesting the potential of our compound and its derivatives in developing new antibacterial agents (Narayana, Rao, & Rao, 2009).

Heterocyclic Chemistry Development

Research also extends into the synthesis of complex heterocyclic systems, demonstrating the compound's role in expanding the toolkit of heterocyclic chemistry. For example, the development of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by specific reagents showcases innovative pathways to novel heterocyclic compounds, indicating the compound's utility in exploring new chemical spaces (Khashi, Davoodnia, & Rao Lingam, 2015).

Agricultural Chemicals Interaction

Additionally, studies have investigated the interaction between similar compounds and metal ions, which can have implications for agricultural chemicals. Such interactions can influence the behavior of pesticides and fertilizers, highlighting the compound's relevance in agricultural science (Dixon & Wells, 1986).

Safety and Hazards

3,5-Dimethylpiperidine is flammable and may cause irritation to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

5-(3,5-dimethylpiperidine-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12-5-6-17-21-18-15(19(25)24(17)11-12)8-16(22(18)4)20(26)23-9-13(2)7-14(3)10-23/h5-6,8,11,13-14H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSOAFINMPTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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